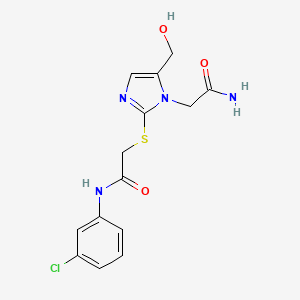

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Description

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic acetamide derivative featuring a substituted imidazole-thioether backbone. Its structure includes a 3-chlorophenyl group attached via an acetamide linkage and a hydroxymethyl substituent on the imidazole ring. This compound shares structural motifs with antimicrobial and bioactive molecules, such as nitroimidazoles and benzimidazoles, which are known for their diverse pharmacological applications .

Properties

IUPAC Name |

2-[2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O3S/c15-9-2-1-3-10(4-9)18-13(22)8-23-14-17-5-11(7-20)19(14)6-12(16)21/h1-5,20H,6-8H2,(H2,16,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVQMIAYKLGERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic molecule featuring an imidazole ring, a thioether linkage, and a chlorophenyl acetamide moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

- Molecular Formula : C16H20N4O3S

- Molecular Weight : 348.4 g/mol

- IUPAC Name : 2-[2-[2-(3-chlorophenyl)acetamido]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The imidazole ring may facilitate binding through hydrogen bonding and hydrophobic interactions, potentially leading to inhibition of target enzyme activity.

Biological Activity and Applications

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds within this class have demonstrated effectiveness against a range of bacteria and fungi. For example, derivatives with thioether linkages often exhibit enhanced antibacterial properties due to their ability to disrupt microbial cell membranes.

- Anticancer Activity : Some studies have reported that related imidazole derivatives possess anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth by interfering with critical signaling pathways.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Pimonidazole | Hypoxia-targeting | |

| Azomycin | Anticancer | |

| Thiamphenicol | Broad-spectrum antibiotic |

Case Studies

- Anticancer Activity : A study evaluated the effects of imidazole derivatives on various cancer cell lines, demonstrating that certain compounds exhibited significant cytotoxicity at low micromolar concentrations. The mechanism involved mitochondrial dysfunction and subsequent apoptosis induction ( ).

- Antimicrobial Efficacy : Research on thioether-containing compounds highlighted their effectiveness against resistant bacterial strains, showing a minimum inhibitory concentration (MIC) as low as 10 µg/mL for some derivatives ( ).

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. The presence of the hydroxymethyl group enhances solubility and bioavailability, while the chlorophenyl moiety may increase binding affinity to specific targets.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazole scaffolds exhibit significant antimicrobial properties. The structure of 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide suggests potential efficacy against various bacterial strains. Studies have shown that modifications in the imidazole ring can enhance the antibacterial activity of related compounds, making this compound a candidate for further investigation in treating infections caused by resistant strains .

Anticancer Properties

The imidazole derivatives have been extensively studied for their anticancer properties. The presence of the hydroxymethyl group and the thioether linkage may contribute to the compound’s ability to inhibit tumor growth. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit proliferation . Future studies could explore the specific pathways affected by this compound.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, specifically targeting proteases involved in various diseases such as cancer and viral infections. The thioether group may interact with active sites of enzymes, blocking their activity. Previous research has highlighted the effectiveness of imidazole derivatives as protease inhibitors .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited promising inhibitory effects, suggesting that further optimization could yield potent antimicrobial agents .

Case Study 2: Anticancer Activity

In a recent investigation, a series of imidazole-based compounds were tested for their cytotoxic effects on human cancer cell lines. Results showed that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity. This supports the hypothesis that structural variations in compounds like this compound could be beneficial for developing new anticancer therapies .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations :

- Halogen Substitution : The target compound’s 3-chlorophenyl group contrasts with 2-fluorophenyl () and 3,4-dichlorophenyl (). Halogen position influences electronic effects and target binding; para-substitutions (e.g., 4-chlorobenzyl in ) may enhance lipophilicity .

- Functional Groups : The hydroxymethyl group in the target compound and ’s analog likely improves solubility compared to ’s nitro group, which is electron-withdrawing and may reduce bioavailability .

- Backbone Diversity : Benzimidazole () and pyrazolone () cores exhibit distinct conformational flexibility and hydrogen-bonding capabilities compared to imidazole .

Structural-Activity Relationships :

- The hydroxymethyl group in the target compound may reduce toxicity compared to nitro-containing analogs () while maintaining solubility .

- The 3-chlorophenyl group’s meta-substitution may optimize steric interactions with enzymatic targets compared to ortho- or para-substituted analogs .

Physicochemical Properties

Crystallography and Stability :

- ’s pyrazolone-acetamide forms R22(10) hydrogen-bonded dimers, stabilizing its crystal lattice . The target compound’s hydroxymethyl group may similarly facilitate intermolecular H-bonding, enhancing stability.

- ’s fluorophenyl analog has a molecular weight of 461.92 g/mol (ChemSpider ID: 921572-59-0), whereas the target compound’s exact mass remains uncalculated .

Solubility :

- Polar groups (hydroxymethyl, amino-oxoethyl) in the target compound and ’s analog likely confer higher aqueous solubility than ’s dichlorophenyl derivative .

Q & A

Q. What are the critical steps in synthesizing this compound, and how is reaction progression monitored?

The synthesis involves multi-step pathways, typically starting with the condensation of thiourea derivatives with halogenated acetamides under reflux conditions in glacial acetic acid. Reaction progression is monitored using thin-layer chromatography (TLC) to track intermediate formation. Final purification often employs recrystallization from solvents like ethanol or DMF/acetic acid mixtures to achieve high purity (>95%) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the imidazole ring, thioacetamide linkage, and substituent positions. High-Performance Liquid Chromatography (HPLC) ensures purity, while mass spectrometry confirms the molecular weight. Infrared (IR) spectroscopy can validate functional groups like the hydroxymethyl moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity and reactivity?

Substituents such as chlorine atoms on the phenyl ring enhance lipophilicity, improving membrane permeability and target binding. For example, 3-chlorophenyl groups increase affinity for hydrophobic enzyme pockets, while hydroxymethyl groups on the imidazole ring may facilitate hydrogen bonding with biological targets. Comparative studies show that replacing chlorine with nitro groups alters IC50 values by 10–100× due to electronic effects .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC50 values)?

Discrepancies often arise from differences in assay conditions (e.g., pH, temperature) or compound purity. Methodological solutions include:

- Standardizing assays using reference inhibitors (e.g., COX-1/2 for enzyme studies).

- Validating purity via HPLC before biological testing.

- Conducting dose-response curves across multiple replicates to assess reproducibility .

Q. What strategies optimize synthetic yield and purity for this structurally complex compound?

Key strategies include:

- Catalyst optimization: Using potassium carbonate or sodium acetate to enhance nucleophilic substitution reactions.

- Temperature control: Maintaining reflux at 80–100°C to prevent side reactions.

- Purification: Combining column chromatography (silica gel) with recrystallization to remove byproducts .

Q. How can computational methods predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO) to predict electron transfer capabilities. Molecular docking simulations (e.g., AutoDock Vina) model binding interactions with enzymes like cyclooxygenase (COX). These methods guide hypothesis-driven experiments, such as mutagenesis studies to validate predicted binding residues .

Methodological Notes

- Data Contradiction Analysis: Cross-reference synthetic protocols (e.g., solvent choice, reaction time) from independent studies to identify variables impacting yield or activity .

- Experimental Design: For mechanism-of-action studies, combine transcriptomics (RNA-seq) with proteomics to map downstream pathways affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.